molecular formula C18H27N3O5S B7703199 1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide CAS No. 722469-77-4

1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide

Cat. No.: B7703199
CAS No.: 722469-77-4
M. Wt: 397.5 g/mol
InChI Key: RZFHTCUWHKDFKG-UHFFFAOYSA-N
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Description

1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a phenoxy group, and a sulfamoyl group

Properties

IUPAC Name

1-[2-[4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-13(2)11-20-27(24,25)16-5-3-15(4-6-16)26-12-17(22)21-9-7-14(8-10-21)18(19)23/h3-6,13-14,20H,7-12H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFHTCUWHKDFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Group: This can be achieved through a nucleophilic substitution reaction where a phenol reacts with an appropriate halide.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the phenoxy intermediate with a sulfamoyl chloride under basic conditions.

    Acetylation: The acetyl group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate to form the piperidine ring, which can be achieved through various cyclization methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives and phenoxy compounds.

    Piperidine Derivatives: These include compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide, which have similar core structures but different substituents.

    Phenoxy Compounds: These include compounds like phenoxyacetic acid and phenoxyethanol, which share the phenoxy group but differ in other functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and development in various fields.

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